6-Ethylchromone-2-carboxylic acid
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Overview
Description
6-Ethylchromone-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol It is a derivative of chromone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylchromone-2-carboxylic acid can be synthesized from 5’-ethyl-2’-hydroxyacetophenone and diethyl oxalate . The reaction typically involves the formation of an intermediate, which undergoes cyclization to form the chromone ring structure. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylchromone-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the reagents used.
Scientific Research Applications
6-Ethylchromone-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-ethylchromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that chromone derivatives can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
6-Methylchromone-2-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
6-Fluorochromone-2-carboxylic acid: Contains a fluorine atom, which can alter its chemical and biological properties.
6-Bromochromone-2-carboxylic acid: Bromine substitution can enhance certain biological activities.
Uniqueness: 6-Ethylchromone-2-carboxylic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
6-ethyl-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJCKZLNEJLXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374505 |
Source
|
Record name | 6-Ethylchromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-91-3 |
Source
|
Record name | 6-Ethylchromone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5527-91-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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